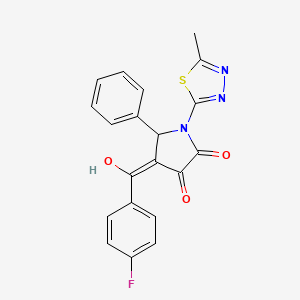![molecular formula C11H10N4O4S B11631336 N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11631336.png)
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)アセチル]ピリジン-4-カルボヒドラジドは、チアゾリジン環とピリジン環が融合したヘテロ環式化合物です。この化合物は、抗菌性、抗がん性、抗酸化特性など、潜在的な生物活性を持つため、医薬品化学において非常に注目されています。
製法
合成経路と反応条件
N'-[2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)アセチル]ピリジン-4-カルボヒドラジドの合成は、通常、以下の手順を伴います。
チアゾリジン環の形成: チアゾリジン環は、塩酸などの触媒の存在下で、チオグリコール酸を適切なアミンと反応させることによって合成できます。
アセチル化: 次に、チアゾリジン誘導体を無水酢酸を用いてアセチル化して、アセチル化中間体を生成します。
ピリジン-4-カルボヒドラジドとのカップリング: 次に、アセチル化中間体を、酢酸ナトリウムなどの塩基の存在下、還流条件下でピリジン-4-カルボヒドラジドとカップリングします。
工業的製造方法
この化合物の工業的製造には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。マイクロ波照射、ソノケミストリー、再利用可能な触媒の使用などの技術を用いて、効率的で環境に優しい合成を実現できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting thioglycolic acid with an appropriate amine in the presence of a catalyst such as hydrochloric acid.
Acetylation: The thiazolidine derivative is then acetylated using acetic anhydride to form the acetylated intermediate.
Coupling with Pyridine-4-carbohydrazide: The acetylated intermediate is then coupled with pyridine-4-carbohydrazide under reflux conditions in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts can be employed to achieve efficient and green synthesis.
化学反応の分析
反応の種類
N'-[2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)アセチル]ピリジン-4-カルボヒドラジドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化できます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特にピリジン環で、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 通常は無水溶媒中。
置換: アミンやチオールなどの求核剤; 多くの場合、塩基の存在下。
生成される主な生成物
酸化: スルホキシドまたはスルホンが生成されます。
還元: 還元されたチアゾリジン誘導体が生成されます。
置換: 置換されたピリジン誘導体が生成されます。
科学研究への応用
N'-[2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)アセチル]ピリジン-4-カルボヒドラジドは、幅広い科学研究への応用が期待されています。
化学: より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: さまざまな細菌株および真菌株に対する抗菌特性について調査されています。
医学: 潜在的な抗がん活性および抗酸化活性について研究されています。
工業: 新しい医薬品や農薬の開発に利用されています。
科学的研究の応用
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
N'-[2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)アセチル]ピリジン-4-カルボヒドラジドの作用機序は、いくつかの分子標的および経路を介しています。
抗菌活性: この化合物は、細胞壁合成またはタンパク質合成を阻害することによって、微生物の増殖を抑制します。
抗がん活性: カスパーゼ経路を活性化し、細胞増殖を阻害することによって、がん細胞のアポトーシスを誘導します。
抗酸化活性: この化合物は、活性酸素種 (ROS) をスカベンジし、細胞の酸化ストレスを軽減します。
類似化合物との比較
N'-[2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)アセチル]ピリジン-4-カルボヒドラジドは、次のような他の類似化合物と比較できます。
チアゾリジンジオン: PPARγ受容体を刺激することによって、抗糖尿病作用が知られています。
チアゾリジン-2,4-ジオン誘導体: 抗菌活性と抗酸化活性を示します。
ピリジン誘導体: さまざまな生物活性を示すため、さまざまな医薬品用途で使用されています。
N'-[2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)アセチル]ピリジン-4-カルボヒドラジドの独自性は、チアゾリジンとピリジンの部分構造を組み合わせたものであり、幅広い生物活性に貢献しています。
特性
分子式 |
C11H10N4O4S |
|---|---|
分子量 |
294.29 g/mol |
IUPAC名 |
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C11H10N4O4S/c16-8(5-7-10(18)13-11(19)20-7)14-15-9(17)6-1-3-12-4-2-6/h1-4,7H,5H2,(H,14,16)(H,15,17)(H,13,18,19) |
InChIキー |
TUZAXGJNUBUZJX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)NNC(=O)CC2C(=O)NC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631255.png)
![Methyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631257.png)
![3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide](/img/structure/B11631270.png)
![1-(4-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11631276.png)
![(5Z)-2-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11631281.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631286.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631306.png)
![N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B11631314.png)

![4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11631325.png)
![N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11631326.png)
![(6Z)-2-benzyl-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631329.png)
![8-propyl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11631339.png)
